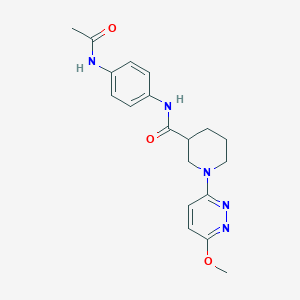![molecular formula C28H25N3O5 B11003269 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide](/img/structure/B11003269.png)
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzodioxepin ring and an isoindoloquinazolinone structure, which are known for their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxepin and isoindoloquinazolinone intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps might include catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used in studies related to synthetic methodologies, reaction mechanisms, and structure-activity relationships.
Biology: The compound may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties, making it a candidate for biological assays and drug discovery.
Medicine: If the compound shows promising biological activity, it could be further developed as a therapeutic agent for treating various diseases.
Industry: The compound might find applications in the development of new materials, catalysts, or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide would depend on its specific biological target. It could interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The pathways involved might include signal transduction, gene expression modulation, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide might include other heterocyclic compounds with benzodioxepin or isoindoloquinazolinone structures. Examples could be:
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(isoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)pentanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C28H25N3O5 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanamide |
InChI |
InChI=1S/C28H25N3O5/c32-25(29-18-12-13-23-24(17-18)36-16-6-15-35-23)11-5-14-30-26-19-7-1-2-8-20(19)28(34)31(26)22-10-4-3-9-21(22)27(30)33/h1-4,7-10,12-13,17,26H,5-6,11,14-16H2,(H,29,32) |
InChI Key |
YRURXIIVOUZXES-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CCCN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide](/img/structure/B11003198.png)
![3-hydroxy-2-({4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}methyl)-6-(piperidin-1-ylmethyl)-4H-pyran-4-one](/img/structure/B11003208.png)
![methyl N-{[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}-L-phenylalaninate](/img/structure/B11003221.png)
![ethyl [2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11003222.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11003231.png)
![N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B11003233.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11003239.png)

![3-(4-bromo-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]propanamide](/img/structure/B11003247.png)
![4-(3-chlorophenyl)-N-{(2S)-1-oxo-1-[(2-phenylethyl)amino]propan-2-yl}piperazine-1-carboxamide](/img/structure/B11003250.png)
![N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11003261.png)
![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-alanine](/img/structure/B11003264.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanine](/img/structure/B11003274.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B11003277.png)
